REACTION_CXSMILES
|
[CH3:1]N(C)C=O.P(Cl)(Cl)(Cl)=O.[F:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=1[NH:19][C:20]1[N:33]=C(OC)[C:31]([F:36])=[CH:30][C:21]=1[C:22]([CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])=[O:23].O.[CH:38]([Cl:41])(Cl)Cl>C(OCC)C>[Cl:41][C:38]1[N:33]=[C:20]2[C:21]([C:22](=[O:23])[C:24]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:1][N:19]2[C:13]2[CH:14]=[CH:15][C:16]([F:18])=[CH:17][C:12]=2[F:11])=[CH:30][C:31]=1[F:36]
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Name
|
|
Quantity
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4 mL
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
ethyl 2-[2-(2,4-difluorophenylamino)-5-fluoro-6-methoxynicotinoyl]acetate
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Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1)F)NC1=C(C(=O)CC(=O)OCC)C=C(C(=N1)OC)F
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Name
|
|
Quantity
|
50 mL
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Type
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CUSTOM
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Details
|
after stirring at the same temperature for 10 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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cooling
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Type
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CUSTOM
|
Details
|
The resulting mixture was subjected to reaction at 50° to 60° C. for 3.5 hours
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Duration
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3.5 h
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
|
Details
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after which the organic layer was separated
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Type
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WASH
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Details
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washed with 20 ml of water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
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The solvent was removed by distillation under reduced pressure
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Type
|
CUSTOM
|
Details
|
to the residue thus obtained
|
Type
|
FILTRATION
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Details
|
after which crystals were collected by filtration
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C(C(=CN(C2=N1)C1=C(C=C(C=C1)F)F)C(=O)OCC)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: PERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |